molecular formula C19H21N3O2 B4386436 N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide

N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide

Cat. No. B4386436
M. Wt: 323.4 g/mol
InChI Key: UDKDAHHFVFOFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide, also known as PEBEA, is a chemical compound that has gained attention for its potential use in scientific research. PEBEA has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide binds to tubulin, a protein that is involved in cell division and plays a key role in the formation of the cytoskeleton. By binding to tubulin, N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide disrupts the normal function of the cytoskeleton and can induce cell death in cancer cells. N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide has also been found to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tubulin polymerization, and inhibition of topoisomerase II activity. N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide has also been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide in lab experiments is its ability to selectively label and visualize certain proteins, such as tubulin. N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide also has a low toxicity profile, which makes it a safer alternative to other fluorescent probes. However, one limitation of using N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide is its relatively complex synthesis method, which may limit its widespread use.

Future Directions

There are several future directions for research on N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the investigation of N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide's potential as a therapeutic agent for cancer treatment. Additionally, further studies are needed to elucidate the precise mechanism of action of N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide and to identify other proteins and enzymes that it may interact with.

Scientific Research Applications

N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been primarily studied for its potential use as a fluorescent probe for imaging biological systems. It has been shown to selectively bind to and label certain proteins, such as tubulin, and can be used to visualize their distribution and dynamics within cells. N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide has also been investigated for its potential use as a therapeutic agent for cancer treatment, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-15(23)20-12-11-19-21-17-9-5-6-10-18(17)22(19)13-14-24-16-7-3-2-4-8-16/h2-10H,11-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKDAHHFVFOFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.